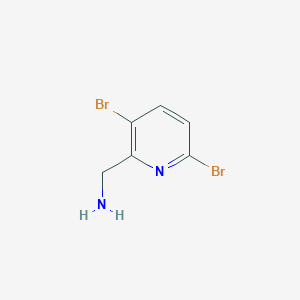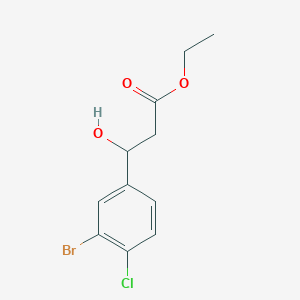![molecular formula C41H49N3O7 B13677693 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is a complex organic compound that features a benzamide core with benzyloxy and Boc-amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of benzoic acid derivatives with amines under conditions that facilitate amide bond formation.
Introduction of Benzyloxy Groups: Benzyloxy groups are introduced through etherification reactions, where benzyl alcohol reacts with the benzamide core in the presence of a suitable catalyst.
Protection and Deprotection Steps: The Boc-amino group is introduced using tert-butoxycarbonyl chloride in the presence of a base. This step may require subsequent deprotection to reveal the free amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzyloxy groups may yield benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and Boc-amino groups may facilitate binding to specific sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxy groups but lacks the Boc-amino and Cbz-amino groups.
N-Benzylbenzamide: Similar benzamide core but different substituents.
Uniqueness
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is unique due to its combination of benzyloxy, Boc-amino, and Cbz-amino groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C41H49N3O7 |
|---|---|
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
benzyl N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C41H49N3O7/c1-41(2,3)51-39(46)43-24-13-14-26-44(40(47)50-31-34-20-11-6-12-21-34)27-15-25-42-38(45)35-22-23-36(48-29-32-16-7-4-8-17-32)37(28-35)49-30-33-18-9-5-10-19-33/h4-12,16-23,28H,13-15,24-27,29-31H2,1-3H3,(H,42,45)(H,43,46) |
Clave InChI |
ACJBHQOAHDTKJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCN(CCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


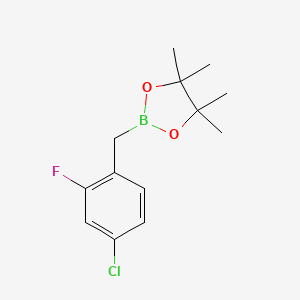
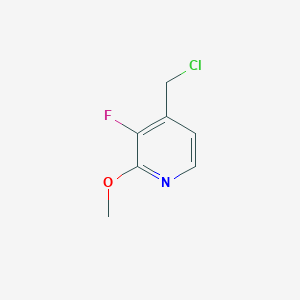

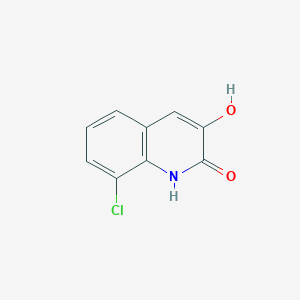
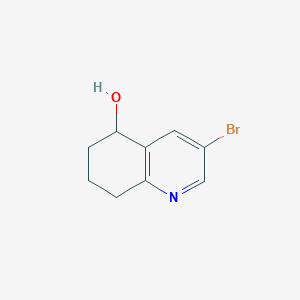
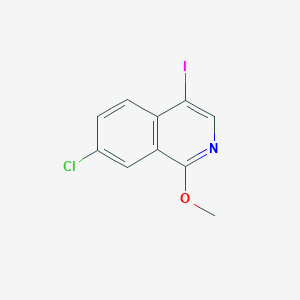
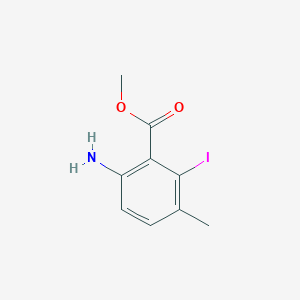
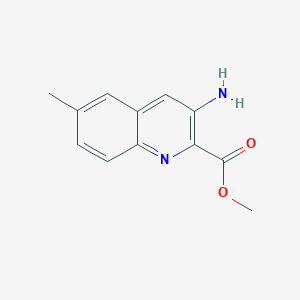
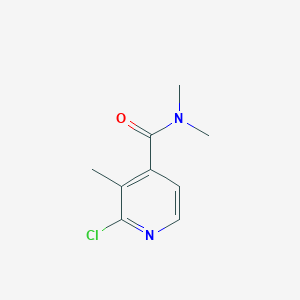
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
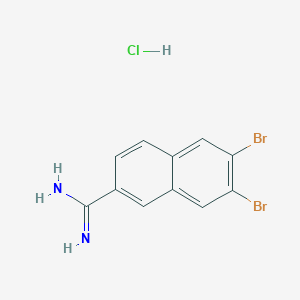
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
